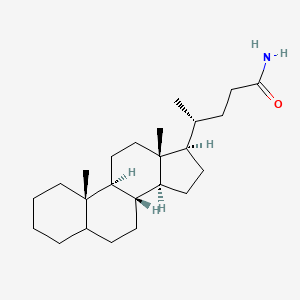
Cholan-24-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholan-24-amide is a derivative of bile acids, specifically derived from cholic acid Bile acids are steroid acids found predominantly in the bile of mammals this compound has a structure that includes a steroid nucleus with hydroxyl groups and an amide functional group at the 24th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of pre-activated esters of cholic acid, which react with cyclic aliphatic secondary amines such as pyrrolidine and piperazine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of cholan-24-amide can be achieved through a scalable process that involves multiple steps. A notable method includes the isolation of an amide intermediate, followed by hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure . This process is efficient and environmentally friendly, allowing for the production of this compound on a kilogram scale with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cholan-24-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the steroid nucleus can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Cholan-24-amide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying amide chemistry.
Biology: It serves as a ligand for studying receptor interactions, particularly with bile acid receptors.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of cholan-24-amide involves its interaction with specific molecular targets, such as the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid metabolism, lipid metabolism, and glucose homeostasis . By binding to FXR, this compound can modulate these pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Cholan-24-amide can be compared with other bile acid derivatives, such as:
Chenodeoxycholic acid (CDCA): A primary bile acid with similar structural features but different functional groups.
Obeticholic acid (OCA): A semisynthetic derivative of CDCA with enhanced potency as an FXR agonist.
N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide: A derivative with additional hydroxyl groups and different crystal forms.
This compound is unique due to its specific amide functional group at the 24th carbon position, which imparts distinct chemical and biological properties compared to other bile acid derivatives.
Eigenschaften
CAS-Nummer |
26665-96-3 |
|---|---|
Molekularformel |
C24H41NO |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C24H41NO/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H2,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI-Schlüssel |
ZYFONFJPXBIBLI-KBMWBBLPSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
Kanonische SMILES |
CC(CCC(=O)N)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)

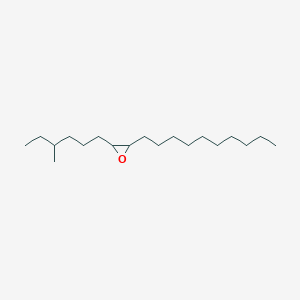
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
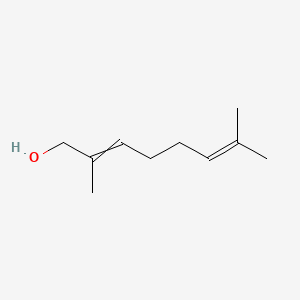
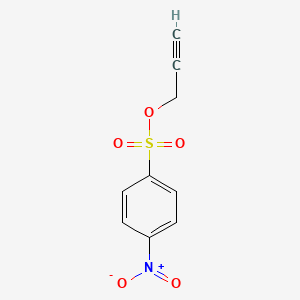
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
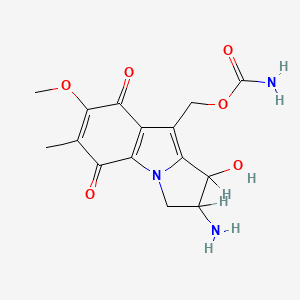
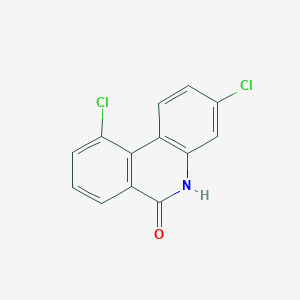
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
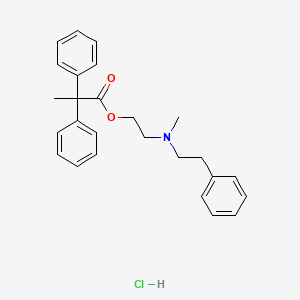

![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
